molecular formula C10H7FN2O B3161553 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde CAS No. 870841-69-3

3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B3161553
CAS No.: 870841-69-3
M. Wt: 190.17 g/mol
InChI Key: WRWZTKFRWOEVPV-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol . This compound features a benzaldehyde core substituted with a fluorine atom and an imidazole ring, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde typically involves the N-arylation of imidazole with 3-fluoro-4-bromobenzaldehyde. This reaction is often catalyzed by copper or palladium catalysts under mild conditions . The reaction proceeds as follows:

    N-arylation: Imidazole reacts with 3-fluoro-4-bromobenzaldehyde in the presence of a copper or palladium catalyst.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-fluoro-4-(1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-fluoro-4-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

    4-(1H-imidazol-1-yl)benzaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-fluoro-4-(1H-imidazol-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.

    3-fluoro-4-(1H-imidazol-1-yl)benzyl alcohol: A reduced form with distinct reactivity.

Uniqueness: The presence of both the fluorine atom and the imidazole ring in 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde imparts unique chemical and biological properties, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-fluoro-4-imidazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWZTKFRWOEVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (1.71 g) and imidazole (847 mg) were added to a DMF (20 mL) solution of 3,4-difluorobenzaldehyde (2.0 g). The reaction solution was agitated at 100° C. overnight, water and ethyl acetate were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate=1:1→ethyl acetate), and 1.11 g of the title compound was obtained. The physical properties of the compound are as follows.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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